N,N'-Bis(salicylideneamino)oxamide
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Overview
Description
N,N’-Bis(salicylideneamino)oxamide is a chemical compound known for its unique structure and properties It is a derivative of oxamide, featuring two salicylideneamino groups attached to the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(salicylideneamino)oxamide can be synthesized through a condensation reaction between salicylaldehyde and oxamide. The reaction typically involves mixing salicylaldehyde with oxamide in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid. The mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(salicylideneamino)oxamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(salicylideneamino)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The salicylideneamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized oxamides, reduced amine derivatives, and substituted salicylideneamino compounds .
Scientific Research Applications
N,N’-Bis(salicylideneamino)oxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Bis(salicylideneamino)oxamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, in anticancer research, the compound induces apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell death .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-hydroxybenzylidene)oxamide
- N,N’-Bis(2-hydroxyphenyl)oxamide
- N,N’-Bis(2-aminophenyl)oxamide
Uniqueness
N,N’-Bis(salicylideneamino)oxamide stands out due to its unique structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and materials science .
Properties
Molecular Formula |
C16H14N4O4 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H14N4O4/c21-13-7-3-1-5-11(13)9-17-19-15(23)16(24)20-18-10-12-6-2-4-8-14(12)22/h1-10,21-22H,(H,19,23)(H,20,24)/b17-9+,18-10+ |
InChI Key |
PUMOTLVCXKMSQH-BEQMOXJMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2O)O |
Origin of Product |
United States |
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